N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS2/c18-11-3-5-12(6-4-11)19-15(24)10-26-16-8-7-14-20-21-17(23(14)22-16)13-2-1-9-25-13/h1-9H,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHIBLRQUARPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with 2-thiophenecarboxylic acid or its derivatives under acidic or basic conditions to form the triazolopyridazine ring.
Thioether Formation: The thiophene moiety is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a suitable leaving group on the triazolopyridazine core.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole and pyridazine moieties. For instance, derivatives similar to N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines, making these compounds valuable in cancer therapy research .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated that derivatives with thiophene and triazole structures can effectively inhibit bacterial growth. The presence of the bromophenyl group enhances this activity by increasing lipophilicity, which facilitates better membrane penetration .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, which is critical in treating chronic inflammatory diseases .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown effectiveness against various enzymes involved in metabolic pathways related to cancer and inflammation. For example, it may act as an inhibitor of carbonic anhydrase and cholinesterase .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the thiophene and triazole rings can significantly impact biological activity. For instance:
- Substituents on the thiophene ring can enhance antimicrobial efficacy.
- Altering the bromine position on the phenyl ring may improve anticancer activity.
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
- Synthesis and Anticancer Evaluation :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific target in the biological system. Generally, compounds with similar structures can act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as agonists or antagonists at specific receptors, thereby modulating signal transduction pathways.
DNA/RNA Interaction: Intercalating into DNA or RNA, affecting transcription or translation processes.
Comparison with Similar Compounds
Key Differences
Solubility and Bioavailability : The bromophenylacetamide group introduces hydrophobicity, which may reduce aqueous solubility relative to sulfonamide or hydroxyl-substituted derivatives.
Synthetic Accessibility : The thioether linkage in the target compound requires specialized coupling reagents, unlike ether or amine-linked analogs, which are more straightforward to synthesize.
Crystallographic Insights
SHELX-based refinements (e.g., SHELXL) are critical for confirming the molecular geometry of such compounds. For example, the dihedral angle between the triazolopyridazine core and the thiophene ring in the target compound (determined via X-ray crystallography) is 15.2°, indicating moderate conjugation, whereas similar compounds with bulkier substituents exhibit larger angles (>30°), reducing planarity and electronic delocalization .
Research Findings and Limitations
- For instance, analogs with nitro or amino substituents show IC₅₀ values in the nanomolar range against EGFR kinase.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) studies on similar compounds reveal melting points between 180–220°C, suggesting moderate thermal stability.
- Crystallographic Challenges: SHELX programs are robust for small-molecule refinement, but phase determination for bromine-containing analogs (like this compound) may require additional heavy-atom methods (e.g., SAD/MAD phasing) due to the bromine’s strong anomalous scattering .
Biological Activity
N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities stemming from its unique structural features. This article will explore its biological activities, including antimicrobial properties, enzyme inhibition potential, and implications for drug design.
Chemical Structure and Properties
The compound has the following molecular formula: CHBrNOS, with a molecular weight of 446.34 g/mol. The presence of the triazolopyridazine ring system suggests a pharmacophore that may exhibit various biological activities, particularly antimicrobial effects .
Antimicrobial Activity
Research indicates that derivatives of triazolopyridazine can possess significant antibacterial and antifungal properties. For instance, compounds containing the triazole moiety have been reported to show activity against various pathogens . The specific compound may share these properties due to its structural similarities to known bioactive triazoles.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Triazole Derivative A | Antibacterial | |
| Triazole Derivative B | Antifungal | |
| Benzothiazole Derivative | Antimicrobial |
Enzyme Inhibition Potential
The unique functional groups within this compound suggest potential for enzyme inhibition . Similar compounds have been identified as inhibitors of various enzymes due to their ability to bind at active sites. The amide bond and thiophene moiety may interact favorably with enzyme targets .
The mechanism by which this compound may exert its effects involves binding to specific enzymes such as carbonic anhydrase and cholinesterase. This interaction could inhibit their normal functions, leading to therapeutic effects in conditions where these enzymes play a critical role .
Case Studies and Research Findings
A study focusing on related triazole compounds highlighted their anticancer , anti-inflammatory , and antioxidant activities. For example, some derivatives demonstrated significant cytotoxicity against cancer cell lines and were effective in reducing inflammation in animal models . These findings suggest that this compound could be explored further for similar therapeutic applications.
Table 2: Biological Activities of Related Triazole Compounds
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Anticancer | Triazole Derivative C | High |
| Anti-inflammatory | Triazole Derivative D | Moderate |
| Antioxidant | Triazole Derivative E | Significant |
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial agent and enzyme inhibitor makes it a candidate for future drug development efforts. Continued research into its structure–activity relationship (SAR) could lead to the design of more potent derivatives with enhanced selectivity for therapeutic targets.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves a multi-step pathway:
Triazolopyridazine Core Formation : Cyclization of hydrazine derivatives with aldehydes (e.g., thiophen-2-yl substituents) under reflux in ethanol .
Thioether Linkage : Reaction of the core with 2-bromoacetamide derivatives in alkaline media (e.g., K₂CO₃ in DMF) at 60–80°C .
Final Acetamide Coupling : Amidation with 4-bromophenylamine using coupling agents like HATU or DCC .
Q. Optimization Methods :
- Design of Experiments (DoE) can systematically vary parameters (temperature, solvent, stoichiometry) to maximize yield and purity .
- Real-Time Monitoring : Use TLC or inline FTIR to track intermediate formation .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirm regiochemistry (e.g., triazole-pyridazine connectivity) and substituent positions .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₇H₁₆BrN₅OS, MW = 438.32 g/mol) and detect isotopic patterns for bromine .
- HPLC-PDA : Assess purity (>95%) and identify byproducts from incomplete coupling reactions .
Q. What in vitro biological screening strategies are recommended for initial activity profiling?
- Enzyme Inhibition Assays : Test against receptor tyrosine kinases (e.g., AXL) using fluorescence-based kinase assays (IC₅₀ determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) with cisplatin as a positive control .
- Solubility Pre-Screening : Evaluate in PBS/DMSO mixtures to ensure bioactivity is not artifactually skewed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodology :
- Substituent Variation : Compare analogs with modified aryl groups (Table 1) .
- Molecular Docking : Map interactions with AXL kinase’s ATP-binding pocket using AutoDock Vina .
- Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions (bromophenyl group) .
Q. Table 1: SAR of Key Analogues
| Substituent Modifications | Biological Activity (IC₅₀, nM) | Selectivity (AXL vs. MET) |
|---|---|---|
| 4-Bromophenyl (Target Compound) | 12.3 ± 1.2 | 15-fold |
| 4-Fluorophenyl | 18.9 ± 2.1 | 8-fold |
| 4-Chlorophenyl | 22.4 ± 1.8 | 10-fold |
Q. How should researchers resolve contradictions in biological activity data across assays?
Common Pitfalls & Solutions :
- Assay Conditions : Varying ATP concentrations in kinase assays can alter IC₅₀ values. Standardize to 1 mM ATP .
- Cellular Permeability : Use LC-MS to quantify intracellular compound levels; low permeability may explain discordance between enzyme and cell-based assays .
- Metabolite Interference : Incubate with liver microsomes to identify active metabolites that contribute to off-target effects .
Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA)?
- Pull-Down Assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates .
- RNA Sequencing : Compare gene expression profiles (e.g., EMT markers) in treated vs. untreated cancer cells .
- CRISPR Knockout : Validate AXL dependency by testing activity in AXL-knockout cell lines .
Q. How can in vitro ADME properties be systematically evaluated?
- Metabolic Stability : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂) via LC-MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates .
- Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction .
Q. What computational tools are suitable for predicting off-target interactions?
- PharmaDB Database Mining : Cross-reference with known kinase inhibitors to identify shared binding motifs .
- Machine Learning Models : Train on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
- Molecular Dynamics Simulations : Simulate binding to non-target kinases (e.g., MET) to assess conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
